molecular formula C14H12N2O B2541105 Isoindolin-2-yl(pyridin-4-yl)methanone CAS No. 1787743-73-0

Isoindolin-2-yl(pyridin-4-yl)methanone

Cat. No.: B2541105
CAS No.: 1787743-73-0
M. Wt: 224.263
InChI Key: RSKNUVGOXSYNPG-UHFFFAOYSA-N
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Description

Isoindolin-2-yl(pyridin-4-yl)methanone is a heterocyclic compound that features an isoindoline core linked to a pyridine ring via a methanone bridge

Mechanism of Action

Target of Action

Isoindolin-2-yl(pyridin-4-yl)methanone has been identified as a relevant scaffold for protein kinase inhibition . The primary targets of this compound are Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) . These kinases play crucial roles in cell cycle regulation and neuronal development, respectively.

Mode of Action

The compound interacts with its targets by binding to the active sites of these kinases. The aminopyrimidine and pyridine moieties of the compound, as well as substituents at certain positions, are critical for these interactions . The planarity of the compound’s structure is essential to maintain its inhibitory potency .

Biochemical Pathways

Upon binding to CLK1 and DYRK1A, this compound inhibits their kinase activity, affecting downstream signaling pathways. This can lead to changes in cell cycle progression and neuronal development processes .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In general, inhibition of CLK1 and DYRK1A could lead to altered cell cycle dynamics and neuronal development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoindolin-2-yl(pyridin-4-yl)methanone typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline scaffold . This reaction is often carried out under solventless conditions to adhere to green chemistry principles . The reaction conditions usually involve simple heating, which facilitates the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistency and efficiency. The use of environmentally friendly solvents and catalysts is emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Isoindolin-2-yl(pyridin-4-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoindolines and pyridines, which can be further utilized in the synthesis of more complex molecules .

Comparison with Similar Compounds

Isoindolin-2-yl(pyridin-4-yl)methanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the isoindoline and pyridine moieties, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1,3-dihydroisoindol-2-yl(pyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c17-14(11-5-7-15-8-6-11)16-9-12-3-1-2-4-13(12)10-16/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKNUVGOXSYNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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